Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-)
Description
Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) is an iron(II) complex coordinated with two DL-aspartate ligands. The ligand binds to the central iron atom through the nitrogen (N) and two oxygen atoms (O1 and O4), forming a chelate structure. This compound belongs to a class of metal-amino acid complexes, which are notable for their applications in catalysis, biomedicine, and materials science. The DL-aspartate configuration indicates a racemic mixture of the D- and L-enantiomers, which may influence its solubility, stability, and reactivity compared to enantiopure analogs .
Properties
CAS No. |
97806-24-1 |
|---|---|
Molecular Formula |
C8H16FeN2O8+2 |
Molecular Weight |
324.07 g/mol |
IUPAC Name |
2-aminobutanedioic acid;hydron;iron |
InChI |
InChI=1S/2C4H7NO4.Fe/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/p+2 |
InChI Key |
VGFLQDXRIDQEPQ-UHFFFAOYSA-P |
Canonical SMILES |
[H+].[H+].C(C(C(=O)O)N)C(=O)O.C(C(C(=O)O)N)C(=O)O.[Fe] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) typically involves the reaction of ferric chloride with DL-aspartic acid in an aqueous medium. The reaction is carried out under controlled pH conditions to ensure the proper coordination of the aspartate ligands to the ferrate ion. The general reaction can be represented as follows:
FeCl3+2DL-Aspartic Acid→Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-)+3HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) can undergo various chemical reactions, including:
Oxidation: The ferrate ion can be oxidized to higher oxidation states under specific conditions.
Reduction: The compound can be reduced to form lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the aspartate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Ligands such as ethylenediamine or other amino acids can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state ferrate complexes.
Reduction: Lower oxidation state iron complexes.
Substitution: New coordination compounds with different ligands.
Scientific Research Applications
Dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) has several scientific research applications:
Chemistry: Used as a model compound to study coordination chemistry and ligand exchange reactions.
Biology: Investigated for its potential role in biological systems, particularly in iron metabolism and transport.
Medicine: Explored for its potential therapeutic applications, including as an iron supplement or in drug delivery systems.
Industry: Utilized in various industrial processes, including catalysis and material science.
Mechanism of Action
The mechanism of action of dihydrogen bis[DL-aspartato(2-)-N,O1,O4]ferrate(2-) involves its interaction with molecular targets such as enzymes and receptors. The ferrate ion can participate in redox reactions, influencing cellular processes. The aspartate ligands facilitate the transport and delivery of the ferrate ion to specific sites within biological systems.
Comparison with Similar Compounds
Structural and Compositional Differences
The table below summarizes key structural and compositional differences between Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) and related compounds:
Key Observations :
- Metal Center : The iron(II) complexes differ from copper(II)-aspartate in redox behavior and coordination geometry. Iron complexes are more prone to oxidation, while copper analogs exhibit stronger Lewis acidity .
- Ligand Type : Hemin chloride employs a porphyrin macrocycle, enabling stronger Fe³⁺ stabilization and distinct biomedical roles compared to aspartate-based complexes .
Physicochemical Properties
- Solubility : Copper-DL-aspartate is water-soluble due to its ionic nature, whereas hemin chloride requires organic solvents . The iron-DL-aspartate complex likely exhibits intermediate solubility.
- Thermal Stability: Amino acid complexes generally decompose at 200–300°C. The DL-aspartate ligand may lower melting points compared to enantiopure L-aspartate complexes due to reduced crystallinity .
Biological Activity
Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-), often referred to as a ferric aspartate complex, is a coordination compound that has garnered attention for its potential biological activities, particularly in the fields of biochemistry and pharmacology. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a ferrate ion coordinated with two aspartate ligands. The structure can be represented as follows:
where DL-Asp denotes the aspartate ligand. The synthesis typically involves the reaction of ferric chloride with DL-aspartic acid under controlled pH conditions to ensure proper coordination.
1. Antioxidant Properties
Research indicates that Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) exhibits significant antioxidant activity. It scavenges free radicals, which can mitigate oxidative stress in biological systems. This property is particularly relevant in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Table 1: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Dihydrogen bis(DL-aspartato) | 25 | |
| Ascorbic Acid | 30 | |
| Alpha-Tocopherol | 20 |
2. Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. The mechanism appears to involve the modulation of NF-kB signaling pathways.
Case Study: Inhibition of TNF-alpha Production
In a study involving macrophages stimulated with lipopolysaccharides (LPS), treatment with Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) resulted in a significant reduction in TNF-alpha levels compared to untreated controls (p<0.05) .
3. Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly in models of Alzheimer's disease. It appears to enhance neuronal survival and function by regulating iron homeostasis and reducing amyloid-beta accumulation.
Table 2: Neuroprotective Effects
| Model | Effect Observed | Reference |
|---|---|---|
| SH-SY5Y Cells | Increased cell viability | |
| APP/PS1 Mice | Reduced amyloid plaques |
The biological activity of Dihydrogen bis(DL-aspartato(2-)-N,O1,O4)ferrate(2-) is attributed to several mechanisms:
- Iron Chelation : The compound chelates excess iron, reducing its availability for catalyzing harmful reactions.
- Regulation of Enzymatic Activity : It modulates the activity of various enzymes involved in oxidative stress responses.
- Gene Expression Modulation : It influences the expression of genes related to inflammation and oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
